4-Chloro-8-iodo-2-methylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
4-chloro-8-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-8-6(9(10)13-5)3-2-4-7(8)11/h2-4H,1H3 |
InChI Key |
LTUXFAYBDVYVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2I)C(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 8 Iodo 2 Methylquinazoline and Analogous Systems
General Principles of Quinazoline (B50416) Ring Construction
The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, can be assembled through various synthetic strategies. These methods often involve the cyclization of appropriately substituted aniline (B41778) precursors.
Cyclocondensation reactions are a classical and widely employed method for constructing the quinazoline nucleus. These reactions typically involve the condensation of a 2-amino-substituted benzene derivative with a one-carbon source, followed by cyclization.
A prominent example is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4-ones). nih.govwikipedia.orgchemeurope.com This method is one of the most common routes to the 3H-quinazolin-4-one ring system. nih.gov The initial product, an 8-iodo-2-methylquinazolin-4(3H)-one, can then be subjected to chlorination to yield the target compound. The synthesis can be performed under thermal, solvent-free conditions or with the assistance of microwave irradiation to reduce reaction times and improve yields. nih.gov
Another classical approach is the Friedländer annulation , which synthesizes quinolines from 2-aminobenzaldehydes or 2-aminoketones and a compound containing a reactive methylene (B1212753) group. wikipedia.orgrsc.orgnih.govresearchgate.netacs.org While primarily for quinolines, variations of this reaction can be adapted for quinazoline synthesis.
The reaction of 2-aminobenzonitriles with various reagents also provides a pathway to the quinazoline core. For instance, reaction with carbon dioxide in water can efficiently produce quinazoline-2,4(1H,3H)-diones without the need for a catalyst. rsc.org
| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |
| Anthranilic acid and Amide | Heat or Microwave Irradiation | Quinazolin-4-one | nih.govwikipedia.orgchemeurope.com |
| 2-Aminobenzaldehyde/ketone and Methylene compound | Acid or Base catalyst | Quinoline (B57606) (related) | wikipedia.orgrsc.org |
| 2-Aminobenzonitrile and Carbon Dioxide | Water | Quinazoline-2,4-dione | rsc.org |
| 2-Aminobenzylamine and Aldehydes | o-Iodoxybenzoic acid (IBX) | Quinazoline | organic-chemistry.org |
Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective routes to complex molecules like quinazolines. mdpi.comnih.gov These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches. mdpi.com
Copper-catalyzed reactions are frequently used. For instance, the reaction of (2-bromophenyl)methylamines with amides, catalyzed by copper(I) iodide (CuI), provides a route to quinazoline derivatives. mdpi.com Another copper-catalyzed approach involves the reaction of 2-aminoarylketones with methylarenes and ammonium (B1175870) acetate (B1210297). mdpi.com
Manganese-catalyzed reactions offer a more sustainable and less toxic alternative. Manganese(I) pincer complexes can catalyze the dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides to yield 2-substituted quinazolines. mdpi.comnih.gov Heterogeneous catalysts like α-MnO2 have also been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. mdpi.comnih.gov
Iron-catalyzed syntheses are also gaining prominence due to the low cost and low toxicity of iron. Iron(II) bromide (FeBr2) can catalyze the reaction of 2-aminobenzylamines with other amines under aerobic conditions to form quinazolines. mdpi.com
Cobalt-catalyzed C-H activation has emerged as a powerful strategy. acs.orgresearchgate.net For example, N-sulfinylimines and benzimidates can react with dioxazolones, which act as nitrile synthons, in the presence of a cobalt(III) catalyst to form quinazolines. acs.org
Rhodium-catalyzed C-H functionalization of benzimidates with dioxazolones also provides an efficient route to highly substituted quinazolines. organic-chemistry.org
| Catalyst | Starting Materials | Key Features | Reference(s) |
| Copper (Cu) | (2-Bromophenyl)methylamines and Amides | Tandem reaction | mdpi.com |
| Manganese (Mn) | 2-Aminobenzyl alcohols and Amides | Acceptorless dehydrogenative coupling | mdpi.comnih.gov |
| Iron (Fe) | 2-Aminobenzylamines and Amines | Aerobic conditions | mdpi.com |
| Cobalt (Co) | N-Sulfinylimines and Dioxazolones | C-H activation | acs.orgresearchgate.net |
| Rhodium (Rh) | Benzimidates and Dioxazolones | C-H functionalization | organic-chemistry.org |
Growing environmental concerns have spurred the development of transition-metal-free synthetic methods. mdpi.comnih.gov These strategies often rely on the use of readily available and less toxic reagents and catalysts.
One approach involves the reaction of 2-aminobenzophenones with benzaldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS) under microwave irradiation to produce substituted quinazolines. mdpi.com Another metal-free method utilizes molecular iodine to catalyze the reaction of 2-aminobenzylamines with oxalic acid dihydrate or malonic acid. mdpi.com Furthermore, a simple and efficient protocol for synthesizing quinazoline-4(3H)-ones involves the tandem cyclization of 2-halobenzoic acids with amidines using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). rsc.org
The principles of green chemistry are increasingly being applied to quinazoline synthesis to minimize environmental impact. tandfonline.comdoaj.org This includes the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many quinazoline syntheses, such as the Niementowski reaction. nih.govvanderbilt.edufrontiersin.org The use of microwave irradiation can facilitate cyclization and lead to the rapid formation of the desired products. vanderbilt.edufrontiersin.orgrsc.org
Ultrasound-assisted synthesis is another green technique that can promote reactions like the Bischler cyclization to access quinazolines under mild conditions. rsc.orgtandfonline.comnih.govnih.gov Ultrasound can enhance reaction rates and yields, often at ambient temperature and pressure. rsc.org
The use of green solvents , such as water or deep eutectic solvents (DES), is also a key aspect of sustainable quinazoline synthesis. rsc.orgtandfonline.comdoaj.org For example, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles proceeds efficiently in water without any catalyst. rsc.org Deep eutectic solvents, such as choline (B1196258) chloride:urea, have been used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org
Strategies for Directed Halogenation: Chlorine at Position 4 and Iodine at Position 8
The synthesis of 4-Chloro-8-iodo-2-methylquinazoline requires the specific introduction of halogen atoms at defined positions on the quinazoline scaffold.
The starting material for the synthesis of the 8-iodo derivative is often a 2-amino-3-iodosubstituted benzene derivative. For instance, 2-amino-3-iodobenzoic acid or 2-amino-3-iodobenzamide (B8502026) can serve as precursors. evitachem.com The iodination of 2-aminobenzoic acid can be achieved through diazotization followed by reaction with potassium iodide. pianetachimica.it Alternatively, direct iodination using molecular iodine in the presence of an oxidant like hydrogen peroxide can be employed. google.com
Once the 8-iodo-2-methylquinazolin-4(3H)-one is formed through a cyclocondensation reaction, the hydroxyl group at the 4-position needs to be replaced with a chlorine atom. This is a common transformation in heterocyclic chemistry and can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. The reaction typically proceeds by converting the quinazolinone into the corresponding 4-chloroquinazoline (B184009).
Synthesis of 4-Chloroquinazoline Precursors for Further Functionalization
The 4-chloroquinazoline moiety is a crucial intermediate, as the chlorine atom at the C4 position serves as a versatile leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.govresearchgate.net A common and effective method to generate 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4(3H)-ones.
Typically, quinazolin-4(3H)-ones are synthesized from readily available starting materials like anthranilic acids. esmed.orgderpharmachemica.com These precursors can be cyclized to form the quinazolinone ring system. Subsequently, the treatment of the quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂), often under reflux conditions, effectively replaces the hydroxyl group with a chlorine atom to yield the desired 4-chloroquinazoline. researchgate.net Another powerful chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).
For instance, the synthesis of 4-chloro-8-methylquinazoline (B1632137) has been documented, highlighting the viability of this approach for preparing substituted 4-chloroquinazolines. sigmaaldrich.com The presence of other substituents on the benzene ring of the quinazoline system is generally well-tolerated under these chlorination conditions, making this a robust method for generating a library of functionalized precursors.
Synthesis of Iodinated Quinazoline Precursors via Electrophilic or Metal-Mediated Routes
The introduction of an iodine atom onto the quinazoline framework, specifically at the C8 position, can be achieved through several synthetic strategies. Electrophilic iodination is a direct approach where an electron-rich quinazoline or a suitable precursor is treated with an iodinating agent. However, achieving regioselectivity, particularly at the C8 position, can be challenging and often depends on the directing effects of existing substituents.
A more controlled and regioselective method involves metal-mediated synthesis. One such strategy is an in situ trapping metalation. This approach allows for the specific functionalization of the quinazoline ring. For example, the synthesis of 4-chloro-8-iodoquinazoline (B175156) has been successfully accomplished in high yield by quenching a metalated 4-chloroquinazoline intermediate with iodine. nih.gov This demonstrates the power of metal-mediated routes in achieving specific substitution patterns that might be difficult to obtain through classical electrophilic substitution.
The synthesis of related iodinated structures, such as methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate, further underscores the feasibility of incorporating iodine into complex heterocyclic systems. nih.gov The stability of the iodo-substituent under various reaction conditions makes it a valuable handle for further cross-coupling reactions if desired.
Introduction of the Methyl Moiety at Position 2 within the Quinazoline Framework
The installation of a methyl group at the C2 position of the quinazoline ring is a key step in the synthesis of the target compound. There are several established methods to achieve this functionalization.
One of the most common approaches starts from an appropriately substituted anthranilic acid, which is first reacted with acetic anhydride (B1165640) to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. derpharmachemica.comtandfonline.com This benzoxazinone (B8607429) can then be treated with ammonia (B1221849) or an ammonia source to yield the corresponding 2-methylquinazolin-4(3H)-one. derpharmachemica.com This method is widely used due to its simplicity and the ready availability of the starting materials.
Alternatively, the 2-methyl group can be introduced by reacting an o-aminoacetophenone with chloroacetonitrile, followed by cyclization. chemicalbook.com Another versatile method involves the reaction of 2-aminobenzonitriles with appropriate reagents. While not directly leading to a 2-methyl group, this highlights the flexibility of using 2-aminobenzonitriles as starting materials for various 2-substituted quinazolines.
Integrated Synthetic Pathways towards this compound
One-Pot and Cascade Reactions for Quinazoline Derivatives
To enhance synthetic efficiency, one-pot and cascade reactions have emerged as powerful tools in the synthesis of quinazoline derivatives. nih.govrsc.orgnih.govacs.orgresearchgate.net These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates, thereby saving time, reagents, and solvents.
For instance, one-pot syntheses of quinazoline derivatives have been developed using cascade annulation reactions. nih.govrsc.org A notable example is the [2+2+2] cascade annulation of diaryliodonium salts with two nitrile molecules to form polysubstituted quinazolines. nih.govrsc.org While not directly producing the target compound, this methodology illustrates the potential for constructing the quinazoline core with multiple substituents in a single step.
Cascade reactions, such as the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, provide an environmentally benign route to quinazolin-4(3H)-ones. nih.govacs.org Such innovative approaches could potentially be adapted for the synthesis of precursors to this compound. The development of one-pot procedures for the synthesis of quinazoline derivatives from readily available starting materials like 2-aminobenzylamines and nitriles further highlights the trend towards more efficient and atom-economical synthetic routes. organic-chemistry.orgmdpi.com
Methodological Optimization in the Synthesis of Substituted Quinazolines
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of substituted quinazolines. This can involve the careful selection of catalysts, solvents, reaction times, and temperatures.
For multistep syntheses, such as those starting from anthranilic acid to produce 2-methylquinazolin-4(3H)-ones, optimization has been extensively studied. derpharmachemica.com Microwave-assisted synthesis has been shown to be a valuable tool for accelerating these reactions and improving yields. derpharmachemica.com The use of solid-phase synthesis has also been explored to facilitate purification and automation. derpharmachemica.com
The choice of catalyst is another critical factor. For example, copper-catalyzed reactions have been widely employed in the synthesis of quinazolines, including the cascade reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org The development of ligand-free catalytic systems further enhances the practicality and sustainability of these methods. organic-chemistry.org
Furthermore, the optimization of work-up and purification procedures is essential for obtaining the final product in high purity. The use of techniques such as recrystallization and chromatography is often necessary to isolate the desired isomer and remove any byproducts.
Catalytic Systems in Quinazoline Synthesis (e.g., Iodine, Transition Metals)
The synthesis of the quinazoline ring system, the core of this compound, can be achieved through various catalytic and non-catalytic methods. A common and direct route to the precursor, 2-methyl-8-iodoquinazolin-4(3H)-one, involves the cyclocondensation of 2-amino-3-iodobenzoic acid with an acetylating agent such as acetic anhydride. While this specific cyclization is often performed thermally, the broader field of quinazoline synthesis is rich with catalytic innovations.
Transition metals are pivotal in many quinazoline syntheses, offering high efficiency and broad substrate scope. researchgate.net Catalysts based on iron, cobalt, copper, and ruthenium have been extensively used for constructing the quinazoline framework through various mechanisms like acceptorless dehydrogenative coupling (ADC) and C-H activation. researchgate.net For instance, cobalt and manganese catalysts have been successfully employed in the reaction of 2-aminobenzyl alcohols with nitriles or amides to yield quinazolines. researchgate.net Iron catalysts are noted for their cost-effectiveness and have been used in the synthesis of quinazolines from 2-aminobenzylamines and aldehydes. pianetachimica.it
Molecular iodine itself can act as a catalyst in certain quinazoline syntheses. It promotes oxidative C(sp³)-C(sp²) bond formation, enabling the cyclization of N-benzyl-N'-arylacetimidamides to form trifluoromethylated quinazolines. iaea.org This highlights the versatility of iodine, not just as a substituent but also as a catalytic species in forming heterocyclic systems.
A plausible and widely documented pathway to the target molecule begins with the synthesis of the 2-methyl-8-iodoquinazolin-4(3H)-one intermediate. This is typically achieved by reacting 2-amino-3-iodobenzoic acid with acetic anhydride. sioc-journal.cn The subsequent conversion to this compound is a chlorination reaction. For this step, phosphorus oxychloride (POCl₃) is the most common and effective reagent, often used in excess and serving as both reagent and solvent. researchgate.netnih.gov This dehydroxy-chlorination reaction can sometimes be accelerated by the addition of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). researchgate.net In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is employed to ensure complete conversion. indianchemicalsociety.com
Table 1: Catalytic Systems in Analogous Quinazoline Synthesis
| Catalyst/Reagent | Reaction Type | Starting Materials Example | Product Type | Reference |
|---|---|---|---|---|
| Cobalt(II) acetate / t-BuOK | Dehydrogenative Cyclization | 2-Aminoaryl alcohols and nitriles | Substituted Quinazolines | researchgate.net |
| Manganese(I) complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols and primary amides | 2-Substituted Quinazolines | researchgate.net |
| Iron(II) chloride / Ligand | Acceptorless Dehydrogenative Coupling | (2-Aminophenyl)methanols and benzamides | Substituted Quinazolines | researchgate.net |
| Iodine / Potassium Iodide | Oxidative Cyclization | 2,2,2-Trifluoro-N-benzyl-N'-arylacetimidamides | Trifluoromethylated Quinazolines | iaea.org |
| Phosphorus Oxychloride (POCl₃) | Chlorination | Substituted Quinazolin-4(3H)-ones | 4-Chloroquinazolines | researchgate.netnih.gov |
Solvent Systems and Reaction Media Engineering
The choice of solvent plays a critical role in the synthesis of quinazolines, influencing reaction rates, yields, and purification processes. For the chlorination of quinazolin-4(3H)-ones to 4-chloroquinazolines, phosphorus oxychloride (POCl₃) often serves as both the chlorinating agent and the solvent. researchgate.net This solvent-reagent approach ensures a high concentration of the active species, driving the reaction to completion. Alternatively, high-boiling inert solvents like sulfolane (B150427) or hydrocarbon solvents such as toluene (B28343) and xylene can be used, particularly in industrial settings. researchgate.netgoogle.com
In recent years, green chemistry principles have driven the exploration of more environmentally benign reaction media. Water has been successfully used as a solvent for certain quinazoline syntheses, particularly those employing nanocatalysts. google.com Ionic liquids and deep eutectic solvents (DES) have also emerged as promising alternatives to volatile organic compounds (VOCs). nih.gov These media offer advantages such as high thermal stability, low vapor pressure, and potential for catalyst recycling. nih.gov For some multi-component reactions leading to quinazolines, solvent-free conditions, often assisted by microwave irradiation, have proven to be highly efficient and eco-friendly.
Table 2: Solvent Systems for Quinazoline and 4-Chloroquinazoline Synthesis
| Solvent System | Synthetic Step | Advantages | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Chlorination of Quinazolinones | Acts as both reagent and solvent, high concentration | researchgate.net |
| Toluene / Xylene | General Quinazoline Synthesis / Chlorination | High boiling point, azeotropic water removal | researchgate.netgoogle.com |
| Water / Ethanol | Nanoparticle-catalyzed synthesis | Green, safe, and economical | google.com |
| Deep Eutectic Solvents (DES) | One-pot quinazolinone synthesis | Green, high yield, catalyst reusability | nih.gov |
| Solvent-Free (Microwave) | Multi-component reactions | High efficiency, short reaction time, clean | researchgate.net |
Process Parameters: Temperature, Pressure, and Reaction Time Effects
The optimization of process parameters is crucial for maximizing the yield and purity of this compound.
Temperature: The cyclization of 2-amino-3-iodobenzoic acid with acetic anhydride is typically a high-temperature process, often conducted at reflux. The chlorination step with POCl₃ also requires elevated temperatures, generally in the range of 70-110 °C, to ensure the conversion of the intermediate phosphate (B84403) esters to the final chloro-product. nih.gov Controlling the temperature is critical; an initial, lower temperature phase (e.g., < 25 °C) can be used for the formation of phosphorylated intermediates, followed by heating to drive the chlorination, which helps to suppress the formation of by-products. nih.gov
Pressure: Most laboratory-scale syntheses of quinazolines and their chlorinated derivatives are performed at atmospheric pressure. However, in certain industrial-scale processes or when using low-boiling reactants, the reaction may be conducted under elevated pressure to maintain the desired temperature. Conversely, vacuum is applied during the work-up to remove excess POCl₃ or other volatile solvents.
Reaction Time: Reaction times vary significantly depending on the specific methodology. Microwave-assisted syntheses can reduce reaction times from hours to minutes. google.com The traditional thermal cyclization to form the quinazolinone ring can take several hours. The chlorination with POCl₃ is also typically monitored over several hours (e.g., 2-4 hours) to ensure completion. researchgate.netchegg.com Reaction progress is commonly tracked using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
Scale-Up Considerations and Efficiency Enhancement
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Handling of Reagents: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing HCl gas. On a large scale, its handling requires specialized equipment and stringent safety protocols. The work-up procedure, which involves quenching the excess POCl₃, is highly exothermic and must be carefully controlled.
Process Optimization: To enhance efficiency, one-pot procedures are highly desirable as they reduce the number of unit operations, minimize waste, and save time. For instance, developing a one-pot cyclization and chlorination sequence without isolating the intermediate 2-methyl-8-iodoquinazolin-4(3H)-one could significantly streamline the process.
Catalyst and Solvent Recycling: For catalytic processes, the ability to recover and reuse the catalyst is a key economic and environmental driver. Heterogeneous catalysts, such as nanoparticle-based systems, are advantageous for scale-up due to their ease of separation from the reaction mixture. google.com Similarly, the use of expensive or environmentally hazardous solvents necessitates efficient recovery and recycling systems.
Purification: On a large scale, purification by chromatography is often impractical and costly. Therefore, developing a process that yields a product of high purity, which can be isolated by simple crystallization or precipitation, is a critical goal for industrial synthesis. The choice of crystallization solvent and the control of cooling profiles are important parameters to optimize for achieving the desired purity and crystal morphology.
Chemical Reactivity and Transformations of 4 Chloro 8 Iodo 2 Methylquinazoline
Reactivity Profiles of the 4-Chloro Substituent
The chlorine atom at the C-4 position of the quinazoline (B50416) ring is significantly activated towards nucleophilic attack and participates in various cross-coupling reactions. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) within the pyrimidine (B1678525) ring of the quinazoline system. nih.govmdpi.com
The C-4 position of the quinazoline core is highly electrophilic, making the 4-chloro substituent an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov This susceptibility allows for the straightforward introduction of a wide array of functional groups. DFT calculations on related 2,4-dichloroquinazolines have shown that the C-4 carbon possesses a higher LUMO coefficient, rendering it more prone to nucleophilic attack compared to other positions. mdpi.comnih.gov This reaction typically proceeds via an addition-elimination mechanism, involving a temporary loss of aromaticity to form a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. wikipedia.orgyoutube.com
A diverse range of nucleophiles can be employed to displace the 4-chloro group, including amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether quinazoline derivatives, respectively. These reactions are often performed under thermal conditions or with base catalysis.
Table 1: Examples of Nucleophilic Aromatic Substitution at C-4
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Primary/Secondary Amine | Aniline (B41778), Morpholine | 4-Amino-8-iodo-2-methylquinazoline | Ethanol, Reflux or Isopropanol, DIPEA, 80 °C |
| Alcohol | Sodium Methoxide | 4-Methoxy-8-iodo-2-methylquinazoline | Methanol, Reflux |
| Thiol | Sodium Thiophenoxide | 8-Iodo-2-methyl-4-(phenylthio)quinazoline | DMF, NaH, Room Temp. |
The activated nature of the C-4 chlorine atom also permits its participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov While the C-8 iodo group is generally more reactive in such transformations, selective coupling at the C-4 position can be achieved, particularly if the C-8 position is already functionalized or if specific catalytic systems are employed.
Suzuki-Miyaura Coupling: This reaction pairs the 4-chloroquinazoline (B184009) with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. wikipedia.org The reaction is catalyzed by a palladium(0) species and requires a base. researchgate.net For chloroquinazolines, catalysts often employ electron-rich, bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the Pd(0) into the C-Cl bond. researchgate.net
Heck Coupling: The Heck reaction facilitates the arylation or vinylation of alkenes. wikipedia.org In this context, 4-Chloro-8-iodo-2-methylquinazoline can be coupled with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base to yield 4-alkenyl-8-iodo-2-methylquinazolines. organic-chemistry.orgnih.gov The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the 4-chloroquinazoline. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. chem-station.com The organozinc reagent can be prepared from the corresponding organohalide, allowing for the introduction of alkyl, vinyl, or aryl groups at the C-4 position. youtube.com
Table 2: Cross-Coupling Reactions at the C-4 Chloro Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | 4-Aryl-8-iodo-2-methylquinazoline |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 8-Iodo-2-methyl-4-styrylquinazoline |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | 4-Aryl-8-iodo-2-methylquinazoline |
Chemical Transformations Involving the 8-Iodo Substituent
The carbon-iodine bond at the C-8 position is the most labile of the halogen substituents on the quinazoline ring, making it the primary site for transformations, especially in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > Cl. This differential reactivity allows for selective functionalization at C-8 while leaving the C-4 chloro group intact.
The C-8 iodo group readily undergoes oxidative addition to Pd(0) catalysts under milder conditions than the C-4 chloro group, enabling highly regioselective cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a highly efficient method for introducing aryl or vinyl substituents at the C-8 position by reacting the iodoquinazoline with a suitable boronic acid or ester.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon triple bond by coupling the C-8 iodo position with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. youtube.com
Buchwald-Hartwig Amination: This reaction provides a powerful method for forming carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cn The C-8 iodo group can be coupled with a wide range of primary and secondary amines using a palladium catalyst with specialized phosphine ligands to yield 8-aminoquinazoline derivatives. organic-chemistry.org
Table 3: Selective Palladium-Catalyzed Cross-Coupling at C-8
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Chloro-2-methyl-8-phenylquinazoline |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 4-Chloro-2-methyl-8-(phenylethynyl)quinazoline |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | 4-(4-Chloro-2-methylquinazolin-8-yl)morpholine |
The carbon-iodine bond at C-8 can undergo metal-halogen exchange reactions. Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures would be expected to selectively form an 8-quinazolinyllithium species. This highly reactive organometallic intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents at the C-8 position. This method provides an alternative to cross-coupling for forming certain C-C, C-Si, or C-S bonds.
Table 4: Functionalization via Metalation at C-8
| Step 1: Metalation Reagent | Step 2: Electrophile | Reagent Example | Product Type |
| n-Butyllithium | Aldehyde/Ketone | Benzaldehyde | (4-Chloro-2-methylquinazolin-8-yl)(phenyl)methanol |
| n-Butyllithium | Carbon Dioxide | CO₂ (gas) | 4-Chloro-2-methylquinazoline-8-carboxylic acid |
| n-Butyllithium | Disulfide | Dimethyl disulfide | 4-Chloro-8-(methylthio)-2-methylquinazoline |
Functionalization and Derivatization of the 2-Methyl Group
The methyl group at the C-2 position of the quinazoline ring exhibits its own distinct reactivity. The protons on this methyl group are rendered acidic due to the electron-withdrawing nature of the adjacent quinazoline ring system. This allows for deprotonation with a strong base to generate a nucleophilic carbanion, which can participate in various C-C bond-forming reactions.
One of the most common transformations is the condensation reaction with aldehydes and ketones. rsc.org In the presence of a catalyst, such as acetic anhydride (B1165640), the 2-methyl group can react with aromatic aldehydes (e.g., benzaldehyde) to form 2-styrylquinazoline derivatives. rsc.org This reaction proceeds through an initial aldol-type addition followed by dehydration. Furthermore, the acidity of the methyl protons allows for deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, such as an alkyl halide, to achieve alkylation at this position. The 2-methyl group can also be a substrate for oxidation reactions to yield the corresponding 2-formyl or 2-carboxylic acid derivatives, or undergo C-H functionalization through radical pathways. researchgate.netnih.gov
Table 5: Reactions of the 2-Methyl Group
| Reaction Type | Reagent | Product Type |
| Condensation | Benzaldehyde, Acetic Anhydride | 4-Chloro-8-iodo-2-styrylquinazoline |
| Alkylation | 1. LDA; 2. Methyl Iodide | 4-Chloro-8-iodo-2-ethylquinazoline |
| Oxidation | Selenium Dioxide | 4-Chloro-8-iodoquinazoline-2-carbaldehyde |
Structure Activity Relationship Sar Paradigms for Halogenated Quinazoline Derivatives
Influence of Halogenation Patterns on Molecular Bioactivity
The nature and position of halogen substituents on the quinazoline (B50416) ring are critical determinants of biological activity. The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Positional Effects of Chlorine and Iodine on Biological Interactions
The specific placement of chlorine at the 4-position and iodine at the 8-position of the 2-methylquinazoline (B3150966) core is anticipated to confer distinct biological properties. Structure-activity relationship studies on various quinazolinone derivatives have highlighted the importance of substitution at the 6 and 8 positions. nih.gov For instance, the introduction of an iodine atom at these positions has been shown to significantly enhance antibacterial activity. nih.gov The 8-position is particularly noteworthy, as substituents at this location can influence the conformation of the molecule and its interaction with biological targets.
The chloro group at the 4-position is a common feature in many bioactive quinazolines and often serves as a key reactive center for the synthesis of more complex derivatives. chim.itscirp.orgresearchgate.net This position is vital for the interaction of many quinazoline-based inhibitors with their target kinases. chim.it The presence of a halogen, such as chlorine, at this position can be crucial for establishing potent biological activity.
Electronic and Steric Contributions of Halogens to Activity Profiles
Halogens exert their influence through a combination of electronic and steric effects. Both chlorine and iodine are electron-withdrawing groups, which can significantly alter the electron distribution within the quinazoline ring system. This modification of the electronic landscape can affect the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
Sterically, iodine is a much larger atom than chlorine. The bulky iodine atom at the 8-position can introduce significant steric hindrance, which may either be beneficial or detrimental to biological activity, depending on the specific target. This steric bulk can force the molecule into a particular conformation that is favorable for binding to a receptor or enzyme active site. Conversely, it could also prevent the molecule from accessing a sterically restricted binding pocket. In some quinazoline derivatives, the presence of bulky halogen atoms on the aniline (B41778) moiety at the 4-position has been shown to increase inhibitory activity against certain enzymes. nih.gov
Stereoelectronic Impact of the Methyl Substituent at Position 2 on Quinazoline Bioactivity
From a stereoelectronic perspective, the methyl group is electron-donating, which can influence the reactivity and electronic properties of the quinazoline core. Its steric profile, although small, can also be important for fitting into specific binding pockets. For example, in some anticancer quinazolines, small lipophilic groups at the C-2 position are thought to enhance activity. nih.gov Cyclization reactions are often employed to synthesize C2-substituted quinazolines, which can influence the spatial arrangement of the desired substituents. nih.govbeilstein-journals.org
Contributions of Substituents at Position 4 to Quinazoline Scaffold Activity
The substituent at the 4-position of the quinazoline scaffold is a major determinant of biological activity and is often a key point of interaction with target proteins. In the case of 4-Chloro-8-iodo-2-methylquinazoline, the chloro group at this position is of particular importance. The 4-position is a vital site for modification in many kinase inhibitors, such as gefitinib (B1684475). chim.it
The chlorine atom at C4 makes the position susceptible to nucleophilic substitution, allowing for the facile introduction of various amine side chains. scirp.org This chemical reactivity is a cornerstone of the combinatorial synthesis of quinazoline-based libraries for drug discovery. The nature of the substituent at C4 can dramatically alter the selectivity and potency of the compound. For instance, in a series of 4-anilino-quinazoline derivatives, modifications at this position led to significant improvements in activity and selectivity. nih.gov
Broader SAR Principles in Quinazoline Chemistry and Analogous Systems
The structure-activity relationships observed for this compound are consistent with broader principles in quinazoline chemistry. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govnih.gov
Key SAR principles for bioactive quinazolines include:
Substitution at C4: The introduction of substituted anilines or other aromatic moieties at the 4-position is a common strategy for developing potent kinase inhibitors. nih.gov
Substitution at C6 and C7: The decoration of the quinazoline ring with small, electron-donating groups, such as methoxy (B1213986) groups, at the 6- and 7-positions is often favorable for activity, particularly in anticancer agents. nih.gov
Substitution at C2: The presence of small alkyl or aryl groups at the 2-position can modulate the activity and selectivity of the compound. nih.gov
Halogenation: The strategic placement of halogens can enhance binding affinity, improve pharmacokinetic properties, and block metabolic degradation. nih.gov
The diverse biological activities of quinazoline derivatives are a testament to the versatility of this scaffold in medicinal chemistry. mdpi.comresearchgate.netresearchgate.netnih.gov By systematically exploring the structure-activity relationships of compounds like this compound, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases.
Interactive Data Table: SAR of Quinazoline Derivatives
| Compound/Series | Substitution Pattern | Key SAR Findings | Biological Activity |
| Quinazolinone Derivatives | Iodine at 6 and 8 positions | Significantly improved antibacterial activity nih.gov | Antibacterial nih.gov |
| 4-Anilino-quinazolines | Bulky halogens on aniline at C4 | Increased inhibitory activity on VEGFR2 nih.gov | Kinase Inhibition nih.gov |
| Quinazoline Derivatives | Small lipophilic groups at C2 | May increase activity nih.gov | Anticancer nih.gov |
| 6,7-Dialkoxy-4-amino-quinazolines | Electron-donating groups at C6/C7 | Increased activity nih.gov | Antiproliferative nih.gov |
Advanced Computational and Theoretical Analyses of Quinazoline Systems
Molecular Interaction Dynamics and Computational Modeling
Computational modeling provides a window into the dynamic behavior of molecules, offering insights that are often difficult to capture through empirical methods alone. For quinazoline (B50416) derivatives, techniques like molecular docking and dynamics simulations are indispensable for characterizing their interactions with biological targets and understanding their conformational flexibilities.
Ligand-Target Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline analogs, docking studies are frequently employed to elucidate binding modes within the active sites of protein targets. While specific docking studies for 4-Chloro-8-iodo-2-methylquinazoline are not extensively published, the principles are well-established from research on analogous structures.
Studies on similar iodinated quinazolinones have utilized molecular docking to correlate structural features with cytotoxic activity. For instance, docking of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives into the active site of dihydrofolate reductase (DHFR) revealed that interactions with key amino acid residues could explain their biological effects. nih.gov These studies often show that the quinazoline ring engages in hydrophobic interactions, while substituents play a crucial role in determining specificity and affinity. nih.gov The 4-chloro and 8-iodo substitutions on the primary compound of interest would be expected to significantly influence these interactions, with the iodine atom, in particular, capable of forming halogen bonds that can enhance binding affinity. nih.gov
Docking simulations on a vast array of quinoline (B57606) and quinazoline derivatives against targets like melanin-concentrating hormone receptor 1 (MCHR1) have also been used to build predictive models of interaction. nih.gov These models help identify key structural motifs responsible for binding, guiding the design of new compounds. The goal of such studies is to computationally screen and prioritize novel molecules that are most likely to bind effectively to a biological target. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions and the conformational behavior of a molecule over time. nih.gov An MD simulation calculates the motion of atoms in a molecular system, providing a detailed view of how the system evolves. This is particularly useful for understanding the stability of a ligand within a binding pocket and the conformational changes that may occur upon binding.
For a molecule like this compound, MD simulations can explore its rotational and vibrational motions, revealing the accessible conformations in different environments (e.g., in solution or a protein's active site). Studies involving quinazoline derivatives have used MD simulations to confirm the stability of docking poses and to analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov This information is critical for a comprehensive understanding of the molecule's structural dynamics.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new compounds before they are synthesized.
Development of 2D- and 3D-QSAR Models for Quinazoline Analogs
Both 2D- and 3D-QSAR models have been successfully developed for various series of quinazoline analogs to understand the structural requirements for their biological activities.
2D-QSAR models correlate biological activity with global molecular properties or "descriptors," such as lipophilicity (logP), electronic properties, and topological indices. These models are computationally less intensive and provide valuable insights into which general physicochemical properties are important for activity.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These methods align a series of molecules and calculate their steric, electrostatic, and other fields. The resulting contour maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a 3D-QSAR study on iodinated quinazolinones identified that electron-withdrawing and lipophilic groups at certain positions on a phenyl ring substituent were favorable for activity. nih.gov
The table below summarizes the findings from representative QSAR studies on quinazoline derivatives, showcasing the robustness of these models.
| Model Type | Target/Activity | Key Statistical Parameters | Insights and Important Descriptors |
| CoMSIA | MCHR1 Antagonists | Q² = 0.509, R²(ncv) = 0.841, R²(pred) = 0.745 | Model highlighted the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields for antagonist activity. nih.gov |
| CoMFA | Cytotoxic Activity | Not specified | Indicated that steric bulk and electrostatic properties were key determinants of activity in a series of iodinated quinazolinones. nih.gov |
| 3D-QSAR | Cytotoxic Activity | Not specified | Revealed that electron-withdrawing groups and hydrophobic interactions of the quinazoline ring were important for activity against DHFR. nih.gov |
Predictive Modeling for Biological Activity
A primary goal of QSAR is to create models with high predictive power. nih.gov A statistically robust QSAR model, validated internally (using metrics like Q²) and externally (using a test set of compounds), can be used to forecast the biological activity of newly designed, hypothetical molecules. nih.gov This predictive capability is invaluable in drug discovery, as it allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. nih.gov For instance, computational models have been developed to predict how structural modifications to the quinazoline scaffold will affect interactions with targets like G-quadruplexes, which can in turn correlate with biological outcomes. nih.gov
Conformational Landscape and Energetic Profiling of Substituted Quinazolines
For substituted quinazolines like this compound, the nature and position of the substituents (chloro, iodo, and methyl groups) dictate the molecule's preferred shape and flexibility. Theoretical calculations, such as those based on density functional theory (DFT), can be used to compute the energies of different conformations. nih.gov This "energetic profiling" helps identify the most stable, low-energy conformations that the molecule is likely to adopt.
Studies on related heterocyclic systems have shown that intramolecular interactions, such as weak hydrogen bonds or steric clashes between bulky substituents, play a significant role in stabilizing or destabilizing certain conformations. nih.gov For this compound, key conformational questions would include the orientation of the 2-methyl group relative to the planar quinazoline ring and any potential steric hindrance between the 8-iodo and adjacent groups. Understanding this landscape is crucial, as the biologically active conformation that binds to a target may not necessarily be the lowest-energy conformation in solution.
Quantum Chemical Characterization and Reactivity Prediction (e.g., DFT Calculations)
The in-depth understanding of the electronic structure and reactivity of this compound is greatly enhanced through the application of advanced computational techniques. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the properties of quinazoline derivatives. researchgate.net These theoretical studies provide valuable insights that complement experimental findings and guide the rational design of new molecules with desired functionalities.
DFT methods are employed to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including the distribution of electrons, molecular orbital energies, and various reactivity descriptors. These calculations are fundamental to predicting the chemical behavior of the molecule.
A critical aspect of these analyses involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap generally suggests higher reactivity.
Furthermore, the spatial distribution of these frontier orbitals provides crucial information about the regions of the molecule that are most likely to participate in chemical reactions. For instance, the localization of the LUMO on the quinazoline ring system in some derivatives suggests that this part of the molecule is susceptible to nucleophilic attack. sapub.org
To visualize and predict reactive sites, Molecular Electrostatic Potential (MEP) maps are generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich areas (nucleophilic centers) and electron-poor areas (electrophilic centers). This information is invaluable for understanding intermolecular interactions and predicting the orientation of the molecule when it approaches other reactants or biological targets.
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Such parameters are instrumental in comparing the reactivity of different quinazoline derivatives and in structure-activity relationship (SAR) studies. sapub.orgnih.gov
Theoretical vibrational analysis, through the calculation of infrared (IR) spectra, serves as a powerful tool for structural confirmation. By comparing the computed vibrational frequencies with experimental data, the accuracy of the optimized geometry can be validated.
Time-dependent DFT (TD-DFT) calculations can also be performed to investigate the electronic transitions and predict the UV-Vis absorption spectra of the molecule. nih.govacs.orgnih.gov This provides insights into the photophysical properties of this compound.
The following tables present hypothetical data for this compound, illustrating the typical output of DFT calculations. This data is for illustrative purposes only and is not derived from experimental or published computational studies on this specific molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.83 |
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | 6.58 eV |
| Electron Affinity (A) | 1.75 eV |
| Electronegativity (χ) | 4.165 |
| Chemical Hardness (η) | 2.415 |
| Chemical Softness (S) | 0.414 |
| Electrophilicity Index (ω) | 3.597 |
These computational analyses, by providing a detailed picture of the electronic characteristics and reactivity of this compound, are crucial for advancing its potential applications in various fields of chemical research.
Research Applications and Strategic Directions for Quinazoline Derivatives
Role in Heterocyclic Chemical Science and Drug Discovery Efforts (excluding clinical trials)
In the landscape of heterocyclic chemistry, quinazolines are of paramount importance, forming the backbone of over 200 naturally occurring alkaloids and a multitude of synthetic compounds with significant pharmacological activities. mdpi.comscispace.com The subject compound, 4-Chloro-8-iodo-2-methylquinazoline, is a noteworthy member of this class, embodying features that are highly sought after in drug discovery programs.
The strategic incorporation of halogen atoms, specifically chlorine and iodine, is a well-established strategy in medicinal chemistry. The presence of a chlorine atom can lead to profound improvements in biological potency and favorable modifications of pharmacokinetic profiles, an effect that has been termed the "magic chloro" effect. nih.govchemrxiv.org Chlorine's versatile electronic properties allow it to act as a bioisostere for other groups and engage in crucial interactions within protein binding pockets. youtube.comchemrxiv.org Similarly, iodo-substituted quinazolines have been a focus of research for developing new therapeutic agents, particularly in oncology. nih.govnih.gov
The 2-methylquinazoline (B3150966) core itself is a valuable starting point for derivatization. Research has demonstrated that modifications at various positions on the quinazoline (B50416) ring system are critical for tuning the biological activity of the resulting molecules. scispace.com Therefore, this compound serves as an advanced intermediate, primed for the synthesis of libraries of new compounds aimed at a variety of therapeutic targets, leveraging the established biological significance of the quinazoline scaffold. nih.gov
Exploration as Molecular Probes and Enzyme Modulators
The structural features of this compound make it an ideal candidate for development into molecular probes and enzyme modulators. The quinazoline ring system is a known hinge-binding motif for many protein kinases, while the substituents provide opportunities for achieving selectivity and potency.
The quinazoline skeleton is a well-validated scaffold for the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.govmdpi.com Numerous FDA-approved kinase inhibitors, such as gefitinib (B1684475) and erlotinib, are based on a 4-anilinoquinazoline (B1210976) structure, highlighting the scaffold's clinical relevance. nih.govekb.eg These molecules typically function by competing with ATP for its binding site in the kinase domain. mdpi.com
Derivatives of 2-methylquinazoline have been specifically investigated as highly potent inhibitors of key signaling kinases. For instance, a series of 2-amino-4-methylquinazoline derivatives were discovered to be potent inhibitors of phosphatidylinositol 3-kinase (PI3K), with some showing robust anti-tumor efficacy in preclinical models. acs.org The general structure-activity relationship (SAR) for quinazoline-based kinase inhibitors indicates that while the core interacts with the hinge region of the kinase, substituents can be modified to target other regions of the active site, thereby tuning potency and selectivity. frontiersin.org
Given this context, this compound is a highly valuable molecule for molecular target validation. The reactive 4-chloro position can be readily substituted with various amine-containing fragments to generate libraries of 4-anilino- or 4-amino-quinazolines. These libraries can then be screened against a panel of kinases (such as EGFR, VEGFR, and PI3K) to identify novel inhibitors and validate these kinases as therapeutic targets. mdpi.comekb.eg
The rational design of ligands with high affinity and specificity for a particular receptor is a central goal of medicinal chemistry. The structure of this compound offers multiple handles for achieving such specificity. The general design principle for Type II MET kinase inhibitors, for example, involves a nitrogen-containing heterocycle (like quinazoline) that forms hydrogen bonds within the kinase domain. frontiersin.org
The substituents on the quinazoline ring play a critical role in defining the ligand's interaction profile. The C4-chloro group is not just a reactive handle for synthesis but also a potential interaction point itself. rsc.org The C8-iodo group is particularly significant as it can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the C2-methyl group can provide beneficial steric interactions and improve metabolic stability. The combination of these features on a rigid scaffold allows for the precise design of molecules intended to fit into specific receptor topographies, minimizing off-target effects.
Utility as Synthetic Intermediates for Complex Molecule Construction
One of the most significant applications of this compound is its role as a versatile synthetic intermediate. The presence of two distinct and orthogonally reactive halogen atoms on the quinazoline core allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures.
The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build diverse molecular libraries. This reaction is a cornerstone of the synthesis of many biologically active quinazolines. mdpi.com For example, the condensation of 4-chloroquinazolines with anilines or other amines is a common method for preparing potent kinase inhibitors. nih.gov
The iodine atom at the C8 position is less reactive to nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the introduction of aryl, alkyl, or alkynyl groups, further expanding the chemical space accessible from this intermediate. This dual reactivity makes this compound a powerful building block for creating complex, multi-functionalized quinazoline derivatives that would be difficult to access through other synthetic routes.
Synthetic Utility of the Quinazoline Scaffold
| Position | Substituent | Primary Reaction Type | Potential Introduced Groups |
|---|---|---|---|
| C4 | -Cl | Nucleophilic Aromatic Substitution | Anilines, Amines, Alcohols, Thiols |
| C8 | -I | Metal-Catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkyl, Alkynyl groups |
Future Trajectories in Rational Design of Advanced Quinazoline Scaffolds
The future development of advanced quinazoline scaffolds will increasingly rely on the principles of rational design, where molecular structure is iteratively optimized based on an understanding of the target biology and structure-activity relationships. researchgate.netnih.gov this compound is poised to be a key player in these future efforts.
Future research trajectories will likely involve using this compound as a starting point for creating multi-target or dual-action inhibitors. For example, by functionalizing both the C4 and C8 positions, it may be possible to design single molecules that inhibit two different kinases or two distinct classes of enzymes, such as PI3K and HDAC, a strategy that has been explored for other quinazolines. nih.gov
Computational methods, including molecular docking and electrostatic potential mapping, will guide the design of new derivatives. researchgate.netnih.gov These tools can predict how modifications to the this compound scaffold will affect binding to a target protein, allowing chemists to prioritize the synthesis of the most promising compounds. The development of novel synthetic methodologies, particularly new cross-coupling reactions, will further expand the utility of this intermediate, enabling the creation of ever more complex and potent quinazoline-based therapeutic candidates. researchgate.netmdpi.com
Concluding Remarks and Prospective Research Avenues
Synthesis of 4-Chloro-8-iodo-2-methylquinazoline: Achievements and Challenges
The synthesis of this compound, while not extensively documented in dedicated reports, can be strategically achieved through a logical, multi-step sequence starting from readily available precursors. The primary achievement lies in the successful construction of this trifunctionalized heterocycle, making it accessible for further chemical exploration.
A plausible and efficient synthetic route commences with 2-amino-3-iodobenzoic acid . This starting material definitively sets the iodine atom at the desired 8-position of the final quinazoline (B50416) ring. The synthesis proceeds through the formation of the corresponding quinazolinone intermediate, followed by chlorination.
Proposed Synthetic Pathway:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Amino-3-iodobenzoic acid | Acetic anhydride (B1165640) (Ac₂O), Reflux | 2-Methyl-8-iodo-4H-3,1-benzoxazin-4-one |
| 2 | 2-Methyl-8-iodo-4H-3,1-benzoxazin-4-one | Ammonia (B1221849) (NH₃) or Formamide (HCONH₂), Heat | 8-Iodo-2-methylquinazolin-4(3H)-one |
| 3 | 8-Iodo-2-methylquinazolin-4(3H)-one | Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂), Reflux | This compound |
This pathway is based on well-established methods for quinazoline synthesis. researchgate.netresearchgate.netrsc.org The initial cyclization of the anthranilic acid with acetic anhydride forms a benzoxazinone (B8607429), which upon reaction with an ammonia source, rearranges to the stable quinazolinone. The final and crucial step is the conversion of the 4-oxo group to the 4-chloro group using standard chlorinating agents, a common transformation in quinazoline chemistry. researchgate.net
Challenges in this synthesis primarily relate to reaction optimization and purification.
Yields: Each step requires careful optimization of conditions (temperature, reaction time, and reagents) to ensure high yields and minimize side product formation.
Purification: The intermediates and the final product may require chromatographic purification to achieve high purity, which can be a challenge for larger-scale syntheses.
Reagent Handling: The use of reagents like phosphoryl chloride or thionyl chloride requires careful handling due to their corrosive and reactive nature.
Unexplored Synthetic Avenues and Methodological Advancements
Beyond the classical approach, modern synthetic methodologies offer promising, yet largely unexplored, avenues for the synthesis of this compound. These methods could provide improved efficiency, scalability, and access to analogues.
Late-Stage Functionalization: An alternative strategy involves introducing the iodine atom at a later stage. This could start with the more accessible 4-chloro-2-methylquinazoline. A regioselective metalation (e.g., using a lithium base) directed by the quinazoline nitrogens, followed by quenching with an iodine source (I₂), could install the iodo group at the C8 position. A similar strategy has been successfully employed for the synthesis of 4-chloro-8-iodoquinazoline (B175156). nih.gov This approach allows for the late-stage diversification of a common intermediate.
One-Pot Procedures: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) improves efficiency by reducing the need for intermediate purification and minimizing solvent waste. The conversion of anthranilic acids to 2-chloromethyl-4(3H)-quinazolinones has been achieved in a one-pot process, suggesting that a similar streamlined approach could be developed for the title compound. nih.gov
Continuous Flow Chemistry: For scalable and highly controlled synthesis, flow chemistry presents a compelling alternative. The precise control over reaction parameters (temperature, pressure, and stoichiometry) in a flow reactor can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processing.
Advanced Mechanistic Investigations of Quinazoline Reactivity
The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional groups. Advanced mechanistic studies, potentially supported by computational chemistry, would provide deeper insights into its chemical behavior and guide its application in synthesis.
Summary of Reactive Sites and Potential Transformations:
| Position | Functional Group | Reactivity / Key Reactions | Potential Reagents |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SₙAr) | Amines, Anilines, Alcohols, Thiols, Hydrazine nih.govresearchgate.netrsc.org |
| C8 | Iodo | Transition-Metal Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira), Organostannanes (Stille) |
| C2 | Methyl | Condensation / Functionalization | Strong bases followed by electrophiles; Aldehydes (under harsh conditions) |
C4-Cl Reactivity: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). mdpi.com This position is the most electrophilic site on the quinazoline core, readily reacting with a wide array of nucleophiles. This reaction is the cornerstone of the synthesis of numerous bioactive 4-aminoquinazoline derivatives, including kinase inhibitors. nih.govontosight.aimdpi.com Mechanistic studies could explore the kinetics and regioselectivity of these substitutions with various nucleophiles.
C8-Iodo Reactivity: The iodine atom at the C8 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. This reactivity provides a powerful tool for elaborating the quinazoline scaffold, enabling the synthesis of diverse libraries of compounds with substitution at the C8 position. The orthogonal nature of the C4-Cl (SₙAr) and C8-I (cross-coupling) reactivities is particularly valuable, allowing for sequential and controlled functionalization.
Advanced Mechanistic Tools: The regioselectivity of reactions can be investigated using a combination of experimental studies and computational methods. Density Functional Theory (DFT) calculations can model the electron distribution in the molecule, predict the most reactive sites, and calculate the energy barriers for different reaction pathways, providing a theoretical framework to understand and predict its chemical behavior. mdpi.comresearchgate.net
Future Prospects for Rational Design of New Quinazoline-Based Chemical Entities and Research Tools
The true potential of this compound lies in its application as a versatile scaffold for the rational design of novel, functional molecules. Its defined, multi-functional nature makes it an ideal starting point for creating sophisticated chemical entities.
Development of Kinase Inhibitors: The 4-anilinoquinazoline (B1210976) framework is central to many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govmdpi.com The title compound allows for the traditional installation of an aniline (B41778) moiety at the C4 position while simultaneously offering the C8-iodo group as a point for further modification. This "second vector" can be used to:
Improve Potency and Selectivity: Introduce substituents that interact with adjacent pockets of the kinase active site.
Modulate Physicochemical Properties: Attach groups that enhance solubility, cell permeability, or metabolic stability.
Create Multi-Target or Dual Inhibitors: Link a second pharmacophore to the C8 position to inhibit another biological target, a strategy of growing interest in cancer therapy. nih.govnih.gov
Synthesis of Chemical Probes: The orthogonal reactivity of the C4 and C8 positions is ideal for the creation of chemical probes to study biological systems. A pharmacologically active group can be installed at C4, while a reporter tag—such as a fluorophore, a biotin (B1667282) label, or a photo-crosslinking group—can be attached at C8 via a cross-coupling reaction. Such probes are invaluable tools for target identification, validation, and imaging.
Combinatorial Library Synthesis: The compound is an excellent substrate for the creation of diverse chemical libraries for high-throughput screening. By performing SₙAr reactions at C4 with a set of amines and then cross-coupling reactions at C8 with a set of boronic acids, a large matrix of unique compounds can be rapidly synthesized, maximizing the exploration of chemical space around the quinazoline core.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-8-iodo-2-methylquinazoline to ensure high yield and purity?
- Methodological Answer : Begin with a quinazoline core scaffold, introducing substituents via halogenation and alkylation. Use iodine monochloride (ICl) in acetic acid for regioselective iodination at the 8-position. Chlorination can be achieved using POCl₃ under reflux, while methylation at the 2-position may employ methyl iodide (CH₃I) with a base like K₂CO₃ in DMF. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) and NMR (¹H/¹³C). Recrystallization from ethanol/dichloromethane (1:1) improves crystallinity .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H (δ 2.5–3.0 ppm for methyl group) and ¹³C (δ 160–170 ppm for quinazoline carbons).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 344.9 (C₁₀H₈ClIN₂).
- X-ray Crystallography : Resolve crystal parameters (triclinic P1, a = 7.344 Å, b = 10.847 Å, c = 12.475 Å, α = 106.66°, β = 103.53°, γ = 92.79°) to confirm intermolecular I···Cl (3.4 Å) and N–H···O hydrogen bonds .
Advanced Research Questions
Q. What is the mechanistic role of the 8-iodo substituent in modulating reactivity compared to chloro or bromo analogs?
- Methodological Answer : The larger atomic radius of iodine (1.98 Å vs. Cl: 0.99 Å) increases steric bulk and polarizability, altering electronic effects. Compare halogen exchange reactions (e.g., Suzuki coupling) using Pd catalysts: iodine’s lower electronegativity enhances oxidative addition rates. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity. Experimental validation via kinetic studies (UV-Vis monitoring) and XPS analysis can quantify electronic effects .
Q. How can intermolecular interactions in crystalline this compound inform co-crystal engineering for drug delivery?
- Methodological Answer : Analyze crystal packing (e.g., layers parallel to (010) plane) using Mercury software. Identify I···Cl and N–H···O interactions as potential co-crystallization sites. Design co-formers with complementary hydrogen bond donors (e.g., carboxylic acids) and assess stability via DSC/TGA. For example, co-crystallize with succinic acid (1:1 molar ratio) in acetonitrile and evaluate dissolution profiles .
Q. What computational strategies predict the bioactivity of this compound derivatives against inflammatory targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2; PDB ID 5KIR) to assess binding affinity. Use QSAR models trained on quinazoline libraries to correlate substituent effects (e.g., Cl, I, methyl) with IC₅₀ values. Validate predictions via in vitro assays (COX-2 inhibition ELISA) and compare with 8-bromo analogs. Adjust synthetic routes to prioritize derivatives with ΔG < -8 kcal/mol .
Notes on Data Interpretation
- Contradictions : suggests larger halogens reduce base-pair stability in nucleosides, but in quinazolines, iodine may enhance π-stacking or halogen bonding. Contextualize findings by comparing non-biological vs. biological systems.
- Experimental Design : For reproducibility, document solvent purity (HPLC-grade), reaction atmosphere (N₂), and crystallization conditions (slow evaporation vs. diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
